3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile, commonly referred to as DFMP, is an organic compound with a chemical structure consisting of a difluoromethyl group attached to a piperidine moiety. It is a white crystalline solid with a melting point of 65-67 °C and a boiling point of 174-176 °C. DFMP is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has a wide range of applications in the field of organic synthesis.
Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, including those with difluoromethyl groups, are pivotal in drug design due to their presence in numerous pharmaceuticals. They are often used as building blocks in the synthesis of drugs, leveraging their pharmacological properties to enhance activity and efficacy .
Biological Activity Enhancement
The incorporation of the piperidine moiety into compounds can significantly enhance their biological activity. This is particularly true for derivatives like “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile”, which can be used to develop potential drugs with improved pharmacokinetic profiles .
Organic Light-Emitting Diodes (OLEDs)
Piperidine derivatives are utilized in the construction of highly emissive metal complexes, which are essential components in OLEDs. The difluoromethyl group can influence the electronic properties of these compounds, potentially leading to more efficient light-emitting materials .
Dye-Sensitized Solar Cells
The structural features of piperidine derivatives, such as “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile”, make them suitable ligands for creating strong light-absorbing metal complexes. These complexes are used in dye-sensitized solar cells to enhance light-harvesting capabilities .
Anticoagulant Medications
Piperidine derivatives have been studied for their anticoagulant effects. The specific structure of “3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile” may contribute to the development of new anticoagulant medications with fewer side effects and improved patient outcomes .
Cyclization Reactions in Organic Chemistry
The compound can be involved in various cyclization reactions, which are fundamental in organic chemistry for the synthesis of complex molecules. These reactions can lead to the formation of new piperidine derivatives with potential applications in medicinal chemistry .
properties
IUPAC Name |
3-[4-(difluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAPVSYSSECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Difluoromethyl)piperidin-1-yl)-3-oxopropanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.